3-((3-Chlorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid
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Overview
Description
3-((3-Chlorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a 3-chlorobenzyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Chlorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group can be attached through nucleophilic substitution reactions, often using a base such as sodium hydride to deprotonate the thiophene ring, followed by reaction with 3-chlorobenzyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-((3-Chlorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy and 3-chlorobenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Bases like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-((3-Chlorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((3-Chlorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
3-((3-Chlorobenzyl)oxy)phenylboronic acid: Similar structure but with a boronic acid group instead of a carboxylic acid.
3-Chloro-4-(3-chlorobenzyloxy)phenylboronic acid: Another boronic acid derivative with a similar substitution pattern.
Uniqueness
3-((3-Chlorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid is unique due to the presence of both the thiophene ring and the specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C13H11ClO4S |
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Molecular Weight |
298.74 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methoxy]-5-methoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H11ClO4S/c1-17-11-6-10(12(19-11)13(15)16)18-7-8-3-2-4-9(14)5-8/h2-6H,7H2,1H3,(H,15,16) |
InChI Key |
ULELOAYXBJNXOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(S1)C(=O)O)OCC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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